Ethyl 4-amino-3-methylbenzoate
Overview
Description
Ethyl 4-amino-3-methylbenzoate, also known as Ethyl 3-amino-4-methylbenzoate , is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 .
Molecular Structure Analysis
The InChI code for Ethyl 4-amino-3-methylbenzoate is 1S/C10H13NO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-amino-3-methylbenzoate are not detailed in the retrieved sources, it’s known that the compound can participate in various chemical reactions due to the presence of the amino and ester functional groups .Physical And Chemical Properties Analysis
Ethyl 4-amino-3-methylbenzoate is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources.Scientific Research Applications
Crystallography
- Summary of Application : Ethyl 4-amino-3-methylbenzoate has been studied in the field of crystallography . The asymmetric unit of the compound contains two molecules which are linked via an N—H…N hydrogen bonds to form a dimer. These dimers are further linked via N—H…O intermolecular hydrogen bonds .
- Methods of Application : The study was conducted using crystallographic techniques. The specific methods and technical details are not provided in the available summary .
- Results or Outcomes : The study revealed the molecular structure of Ethyl 4-amino-3-methylbenzoate and its ability to form dimers through hydrogen bonding .
Electro-Optics
- Summary of Application : Ethyl 4-amino benzoate has potential applications in the field of electro-optics .
- Methods of Application : A bulk size ethyl 4-amino benzoate crystal was grown using a single zone transparent resistive furnace .
- Results or Outcomes : The specific results or outcomes of this study are not provided in the available summary .
Safety And Hazards
Ethyl 4-amino-3-methylbenzoate may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Relevant Papers The asymmetric unit of Ethyl 4-amino-3-methylbenzoate contains two molecules which are linked via an N-H⋯N hydrogen bonds to form a dimer. These dimers are further linked via N-H⋯O intermolecular hydrogen bonds .
properties
IUPAC Name |
ethyl 4-amino-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKRQDBAJXYXIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300408 | |
Record name | ethyl 4-amino-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-3-methylbenzoate | |
CAS RN |
40800-65-5 | |
Record name | 40800-65-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-amino-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 40800-65-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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